![molecular formula C8H8O2S B14229793 2-[2-(Hydroxysulfanyl)ethenyl]phenol CAS No. 500588-58-9](/img/structure/B14229793.png)
2-[2-(Hydroxysulfanyl)ethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Hydroxysulfanyl)ethenyl]phenol is an organic compound that belongs to the class of phenols. Phenolic compounds are characterized by the presence of a hydroxyl group attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes both a hydroxyl group and a sulfanyl group attached to an ethenyl chain, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxysulfanyl)ethenyl]phenol can be achieved through several methodsThe reaction conditions typically require a strong base and a polar solvent to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the Hock process, which involves the oxidation of cumene to produce phenol, can be adapted to introduce the sulfanyl and ethenyl groups through subsequent reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Hydroxysulfanyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones, which are valuable in redox reactions.
Reduction: The sulfanyl group can be reduced to form thiols, which are useful in various biochemical applications.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate and Fremy’s salt.
Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are often used.
Substitution: Electrophilic reagents like halogens, nitric acid, and sulfuric acid are used under acidic conditions.
Major Products
Quinones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Phenols: Formed through electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-[2-(Hydroxysulfanyl)ethenyl]phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-(Hydroxysulfanyl)ethenyl]phenol involves its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The sulfanyl group also plays a role in metal chelation, which enhances its antioxidant properties . The compound interacts with various molecular targets, including enzymes and cell signaling pathways, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with only a hydroxyl group attached to the aromatic ring.
Thiophenol: Contains a sulfanyl group attached to the aromatic ring but lacks the hydroxyl group.
Hydroquinone: Contains two hydroxyl groups attached to the aromatic ring but lacks the sulfanyl group.
Uniqueness
2-[2-(Hydroxysulfanyl)ethenyl]phenol is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .
Propriétés
Numéro CAS |
500588-58-9 |
|---|---|
Formule moléculaire |
C8H8O2S |
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
2-(2-hydroxysulfanylethenyl)phenol |
InChI |
InChI=1S/C8H8O2S/c9-8-4-2-1-3-7(8)5-6-11-10/h1-6,9-10H |
Clé InChI |
XUEIPUIBSXUQIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CSO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
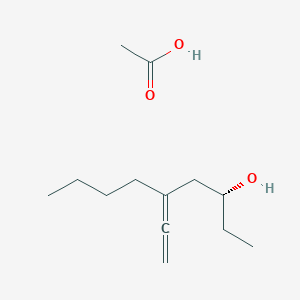
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
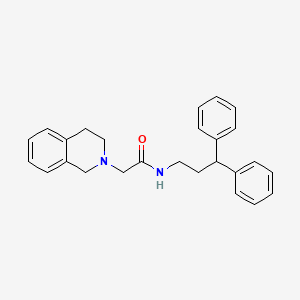
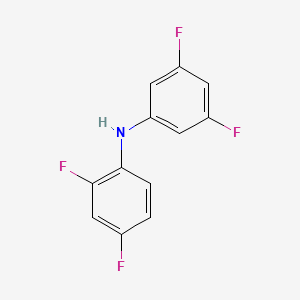
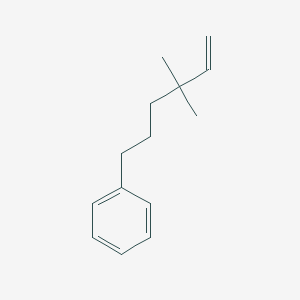
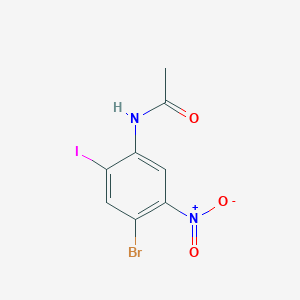
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
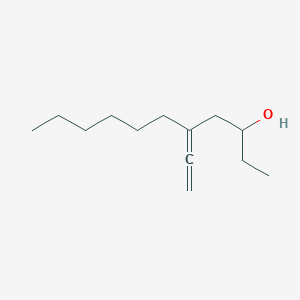
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
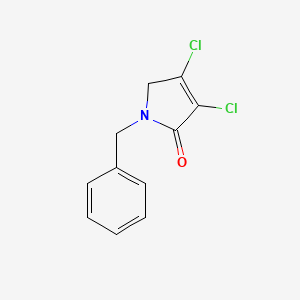

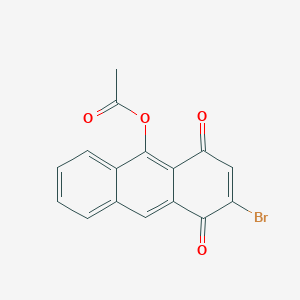
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
